molecular formula C8H9N3 B1600559 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine CAS No. 21381-61-3

4-(4,5-dihydro-1H-imidazol-2-yl)pyridine

Cat. No. B1600559
CAS RN: 21381-61-3
M. Wt: 147.18 g/mol
InChI Key: MWJNDHSPXOXMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4,5-dihydro-1H-imidazol-2-yl)pyridine” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . There are different synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

The amino N13 atom of the imidazolidine substituent shows a pyramidal arrangement of its bonds .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Pharmaceutical Research

Imidazole derivatives, including “4-(4,5-dihydro-1H-imidazol-2-yl)pyridine”, are extensively studied for their potential therapeutic applications. They have been synthesized and evaluated for antimicrobial potential against various bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .

Material Science

The unique structure of imidazole compounds makes them key components in functional materials used in everyday applications. Their ability to form bonds during synthesis allows for the creation of specialized materials with desired properties .

Organic Synthesis

Imidazoles serve as intermediates in the synthesis of more complex organic molecules. The regiocontrolled synthesis of substituted imidazoles is a significant area of research, with recent advances focusing on the formation of the imidazole ring .

Safety and Hazards

The compound has hazard classifications of Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, which means it can cause eye irritation, skin irritation, and may cause respiratory irritation .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

properties

IUPAC Name

4-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJNDHSPXOXMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457155
Record name 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21381-61-3
Record name 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Reactant of Route 3
Reactant of Route 3
4-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Reactant of Route 4
Reactant of Route 4
4-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Reactant of Route 5
Reactant of Route 5
4-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Reactant of Route 6
Reactant of Route 6
4-(4,5-dihydro-1H-imidazol-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.